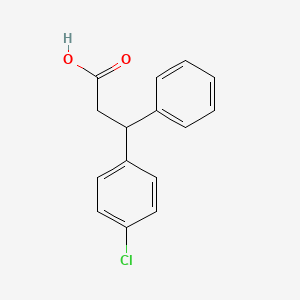

3-(4-Chlorophenyl)-3-phenylpropanoic acid

Description

Contextual Significance in Modern Organic and Medicinal Chemistry Research

In contemporary organic and medicinal chemistry, the arylpropanoic acid scaffold is a cornerstone for the development of biologically active molecules. orientjchem.orghumanjournals.com These structures are of significant interest due to their proven efficacy in various therapeutic areas. ontosight.ai The primary significance of compounds like 3-(4-Chlorophenyl)-3-phenylpropanoic acid lies in their role as potential precursors or lead compounds in drug discovery. ontosight.ai

The presence of specific functional groups, such as the chloro- and phenyl-substituents, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai Halogenation, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity to biological targets. The diphenyl structure within this compound provides a three-dimensional framework that can be crucial for specific interactions with enzymes or receptors.

Research into this class of compounds often focuses on synthesizing new derivatives and screening them for a range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgresearchgate.net The core propanoic acid structure serves as a versatile template that allows chemists to introduce various substituents to modulate activity and selectivity. humanjournals.com Therefore, this compound represents a valuable building block and a subject of interest for creating novel chemical entities with potential therapeutic applications.

Historical Overview of Related Propanoic Acid Derivatives in Scientific Inquiry

The scientific journey of propanoic acid derivatives is deeply intertwined with the history of modern pharmacology, particularly with the development of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com This class of drugs became immensely important for treating arthritis and other musculoskeletal disorders. orientjchem.org

One of the most well-known members of this family is Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, which became a benchmark for analgesic, antipyretic, and anti-inflammatory agents. orientjchem.orgresearchgate.net The discovery and subsequent success of Ibuprofen and other "profens" like Ketoprofen and Fenoprofen spurred extensive research into other arylpropanoic acid derivatives. orientjchem.orgresearchgate.net

Early research in the 1990s elucidated the mechanism of action for these compounds, revealing that they inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.orghumanjournals.com This discovery led to a more rational design of NSAIDs, including the development of selective COX-2 inhibitors aimed at reducing gastrointestinal side effects associated with older drugs. orientjchem.org Although most commercial compounds are sold as racemic mixtures, it was discovered that typically only the (S)-enantiomer possesses the desired inhibitory activity against COX isoenzymes. orientjchem.orghumanjournals.com This historical progression highlights the foundational importance of the propanoic acid scaffold in medicinal chemistry and provides the context for ongoing research into novel derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGBVRBAVJLFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284476 | |

| Record name | 4-Chloro-β-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21998-30-1 | |

| Record name | 4-Chloro-β-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21998-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-β-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 3 Phenylpropanoic Acid

Established and Novel Synthetic Routes

The construction of the 3,3-diarylpropanoic acid scaffold is the central challenge in synthesizing the target molecule. Both established and innovative approaches have been adapted to create this specific structure.

Classical methods provide foundational routes to 3-(4-chlorophenyl)-3-phenylpropanoic acid, often involving well-understood, multi-step reaction sequences. These approaches, while robust, may sometimes be limited by moderate yields or the use of stoichiometric reagents.

One plausible and established route is the Michael Addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this could involve the addition of a phenyl nucleophile, such as a phenyl Grignard reagent (phenylmagnesium bromide), to an ethyl 4-chlorocinnamate acceptor. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Another classical approach is the Reformatsky Reaction . wikipedia.orgthermofisher.comnumberanalytics.com This organozinc-mediated reaction involves the condensation of an α-halo ester with a ketone. wikipedia.org In this context, 4-chlorobenzophenone (B192759) would be treated with an α-halo ester like ethyl bromoacetate (B1195939) in the presence of activated zinc dust. thermofisher.comnumberanalytics.com This reaction forms a β-hydroxy ester intermediate. Subsequent chemical steps are required to remove the hydroxyl group (dehydroxylation), often via dehydration followed by hydrogenation, and finally, hydrolysis of the ester to afford the target propanoic acid.

| Method | Key Reagents | Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Michael Addition | Phenyl Grignard Reagent, Ethyl 4-chlorocinnamate | 3-(4-chlorophenyl)-3-phenylpropanoate ester | Direct formation of C-C bond at C3 | Requires anhydrous conditions; potential for 1,2-addition side products |

| Reformatsky Reaction | 4-Chlorobenzophenone, Ethyl bromoacetate, Zinc | β-hydroxy ester | Tolerant of various functional groups | Multi-step process (requires dehydroxylation); use of stoichiometric zinc |

Given that this compound possesses a stereocenter, controlling the three-dimensional arrangement of the final product is of significant interest. Asymmetric synthesis strategies are employed to produce specific enantiomers, which is crucial in pharmaceutical and biological contexts. nih.gov

A prominent strategy involves the use of chiral auxiliaries . The Evans oxazolidinone auxiliary method is a well-established technique for achieving high levels of stereocontrol in alkylation and other C-C bond-forming reactions. orgsyn.org In a potential application, an achiral propanoic acid derivative is first attached to a chiral auxiliary, such as a (4S)-4-isopropyloxazolidin-2-one. The resulting chiral imide can then be subjected to a stereoselective reaction, for instance, a conjugate addition of a phenyl group. The auxiliary directs the incoming group to a specific face of the molecule, leading to a high diastereomeric excess. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid.

Another powerful approach is the asymmetric hydrogenation of a prochiral precursor. ajchem-b.com This involves synthesizing an unsaturated analogue, such as 3-(4-chlorophenyl)-3-phenylpropenoic acid. This precursor can then be hydrogenated using a transition-metal catalyst complexed with a chiral ligand (e.g., Rhodium-BINAP or Nickel-based catalysts). nih.gov The chiral catalyst facilitates the delivery of hydrogen to one face of the double bond, resulting in the formation of one enantiomer in excess. This method is highly efficient and generates the chiral center in the final step of the sequence.

| Strategy | Principle | Typical Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide reaction stereochemistry | Evans oxazolidinones | High diastereomeric excess in intermediates, leading to high enantiomeric excess in product |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a C=C double bond | Chiral Rhodium, Ruthenium, or Nickel complexes (e.g., with BINAP, DuPhos ligands) | Direct formation of enantiomerically enriched product from a prochiral alkene |

Modern Catalytic Methods in Propanoic Acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and related structures, catalytic asymmetric hydrogenation stands out as a state-of-the-art technique.

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for preparing chiral α-substituted propionic acids. nih.gov Recent advancements have focused on using earth-abundant metals, such as nickel, in addition to traditionally used noble metals like rhodium and ruthenium. nih.gov An efficient nickel-catalyzed asymmetric hydrogenation of an α-aryl substituted acrylic acid precursor could provide the target molecule with excellent enantiomeric excess (ee) and high yield, potentially achieving a high substrate-to-catalyst ratio (S/C). nih.gov These catalytic systems are highly valued for their ability to generate chiral products with minimal waste, as the catalyst is used in substoichiometric amounts.

Process Development and Optimization for Research Scale Production

Moving a synthetic route from initial discovery to reliable research-scale production requires careful consideration of scalability and the implementation of sustainable practices.

When scaling up a synthesis in an academic or research laboratory setting, several factors must be considered. For classical routes like the Michael addition using a Grignard reagent, the strict requirement for anhydrous conditions and the management of potentially exothermic reactions become more critical on a larger scale. The purification of the final product, which might rely on column chromatography at a small scale, often needs to be transitioned to crystallization for larger quantities to be practical.

For stereoselective routes, the cost and availability of chiral auxiliaries or ligands for asymmetric catalysis can be a limiting factor for scale-up. While highly effective, complex chiral ligands can be expensive, making catalyst loading and recycling important considerations. Reactions requiring cryogenic temperatures, such as some auxiliary-controlled reactions, can also pose challenges for larger-scale academic preparations. orgsyn.org

Applying the principles of green chemistry is essential for developing sustainable synthetic methods. researchgate.netnumberanalytics.com This involves evaluating routes based on factors like atom economy, waste prevention, and energy efficiency. nih.gov

Catalytic methods, particularly asymmetric hydrogenation, align well with green chemistry principles. sciepub.com They exhibit high atom economy as most atoms from the reactants are incorporated into the final product. The use of catalysts in small quantities minimizes waste compared to stoichiometric reagents used in classical methods like the Reformatsky reaction. nih.gov

Choosing safer solvents is another key principle. Efforts can be made to replace hazardous solvents like dichloromethane (B109758) or benzene (B151609) with more environmentally benign alternatives such as ethanol, 2-propanol, or water, where possible. researchgate.net Furthermore, designing processes that operate at ambient temperature and pressure reduces energy consumption, contributing to a more sustainable synthesis. numberanalytics.com For example, developing a catalytic system that operates efficiently without the need for extreme heating or cooling would represent a significant green advancement.

Structural Elucidation and Conformational Analysis of 3 4 Chlorophenyl 3 Phenylpropanoic Acid and Analogues

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with a substance, researchers can deduce detailed information about atomic connectivity, functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, allowing for the assignment of the molecular structure.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for the Analogue 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ (Propanoic Acid) | 2.79 (dd), 2.92 (dd) | 40.6 |

| CH (Chiral Center) | 5.41-5.49 (m) | 50.0 |

| Phenyl Ring Carbons | 7.20-7.56 (m) | 126.5, 126.9, 127.2, 128.1, 128.2 |

| 4-Chlorophenyl Ring Carbons | 7.20-7.56 (m) | 128.1, 131.1 |

| Carboxylic Acid (COOH) | 12.28 (s) | 171.8 |

| Benzamido Group | 7.43-7.87 (m), 8.89 (d) | 131.1, 134.4, 165.4 |

Data sourced from a study on N-Benzoyl amino acids.

The complex splitting patterns (e.g., doublet of doublets, dd) for the CH₂ protons and the multiplet (m) for the chiral CH proton are indicative of their diastereotopic nature and coupling to adjacent protons. The chemical shifts of the aromatic protons and carbons are clustered in the typical downfield region, with specific shifts influenced by the electron-withdrawing chloro and benzamido groups. The highly deshielded proton at 12.28 ppm is characteristic of a carboxylic acid proton. Such detailed analysis is crucial for confirming the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. This technique is vital for confirming the identity of a newly synthesized compound or an unknown substance. For 3-(4-Chlorophenyl)-3-phenylpropanoic acid (C₁₅H₁₃ClO₂), the calculated monoisotopic mass is 260.05985 Da. HRMS can verify this mass with high precision, typically to within a few parts per million (ppm), unequivocally confirming the molecular formula.

In addition to molecular confirmation, mass spectrometry reveals structural information through fragmentation patterns. miamioh.edu While a specific HRMS fragmentation study for the title compound is not detailed in the provided sources, the fragmentation of related phenylpropanoic acids generally involves characteristic losses. researchgate.net Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da), and cleavages of the propanoic acid chain. miamioh.edu For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a distinctive signature in the mass spectrum, aiding in the identification of chlorine-containing fragments. nih.gov Studies on related compounds like ethyl 3-(2-chlorophenyl)-propenoate have shown that the position of the halogen substituent significantly influences the fragmentation pathways. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of these groups.

For this compound, key functional groups would produce distinct signals:

Carboxylic Acid (COOH): A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. A strong C=O (carbonyl) stretching absorption would appear around 1700-1725 cm⁻¹.

Aromatic Rings: C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the rings are observed in the 1450-1600 cm⁻¹ region.

C-Cl Bond: The stretching vibration for the C-Cl bond on the aromatic ring is expected in the fingerprint region, typically around 700-750 cm⁻¹.

Data from related molecules like 3-phenylpropanoic acid confirms these assignments, with spectra showing the characteristic broad O-H stretch and a strong carbonyl peak. chemicalbook.comnist.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often strong in Raman spectra. spectrabase.com

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net By diffracting X-rays off a single crystal, scientists can generate an electron density map and build an atomic model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net

While the specific crystal structure of this compound is not available in the cited literature, studies on numerous other 3-phenylpropanoic acid (3-PPA) derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.net For instance, the crystal structure of the parent 3-phenylpropanoic acid shows that molecules typically form hydrogen-bonded dimers via their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. researchgate.net

These crystal structures also reveal the preferred conformation of the propanoic acid side chain relative to the phenyl ring. The analysis of various 3-PPA derivatives shows that the geometry can vary, but certain conformations are generally favored. This solid-state data is crucial for validating and refining the results obtained from computational conformational analysis.

Conformational Analysis and Energy Landscape Studies

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.

Computational Conformational Search Methodologies

Due to the complexity and transient nature of different conformers, computational methods are essential for exploring a molecule's conformational landscape. These methodologies systematically rotate the molecule's single bonds to generate a wide range of possible structures.

Common computational approaches include:

Systematic Searches: These methods rotate bonds at fixed increments to generate all possible conformations.

Stochastic/Monte Carlo Searches: These methods randomly alter the molecular geometry and use energy criteria to accept or reject the new conformation.

Molecular Dynamics: This approach simulates the movement of atoms over time, allowing the molecule to naturally explore different conformational states.

Once a set of potential conformers is generated, their energies are calculated using quantum mechanics methods, such as Density Functional Theory (DFT). mdpi.com This allows for the ranking of conformers by stability and the identification of the global minimum energy structure. nih.gov For molecules like this compound, key parameters of interest are the dihedral angles that define the orientation of the two phenyl rings relative to each other and the conformation of the propanoic acid side chain. DFT calculations can predict these angles and the associated energy penalties for deviations from the most stable forms, providing a comprehensive map of the molecule's energy landscape. mdpi.comchemrxiv.org

Experimental Techniques for Conformational Preference Determination

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical, chemical, and biological properties. For a flexible molecule like this compound, which possesses multiple rotatable single bonds, a variety of conformations are possible. The determination of the preferred conformation(s) in both the solid state and in solution is achieved through several powerful experimental techniques. These methods provide detailed insights into bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular conformation in solution. For this compound, ¹H NMR spectroscopy is particularly insightful. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.

By analyzing the coupling constants between the methine proton (H-3) and the diastereotopic methylene (B1212753) protons (H-2), the conformational preferences around the C2-C3 bond can be elucidated. The rotational freedom around this bond allows the molecule to exist as a mixture of conformers, primarily staggered conformations such as anti and gauche, which are in rapid equilibrium on the NMR timescale. nih.gov The observed coupling constant is a weighted average of the coupling constants for each individual conformer. This allows for the calculation of the relative populations of these conformers. mdpi.com

For example, in the conformational analysis of similar 3-arylpropanoic acids, the magnitude of the vicinal coupling constants provides direct evidence for the predominant rotamers. A larger coupling constant (typically in the range of 10-12 Hz) suggests an anti-periplanar arrangement of the coupled protons, while smaller values (around 2-4 Hz) are indicative of a gauche relationship.

Illustrative NMR Coupling Constant Data for a 3,3-Diarylpropanoic Acid Analogue

| Coupled Protons | Dihedral Angle (°) | Typical ³J (Hz) | Implied Conformation |

| H(a)-H(c) (anti) | ~180 | 10-13 | Anti |

| H(a)-H(b) (gauche) | ~60 | 2-5 | Gauche |

| H(b)-H(c) (gauche) | ~60 | 2-5 | Gauche |

This table is illustrative and shows typical values for 3-arylpropanoic acid analogues. Specific values for this compound would require experimental measurement.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. mdpi.com NOESY detects through-space interactions between protons that are close to each other, providing crucial information about the spatial arrangement of the phenyl and 4-chlorophenyl rings relative to the propanoic acid backbone.

X-ray Crystallography

While NMR provides information about the conformational landscape in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

An X-ray crystal structure of this compound would provide highly accurate measurements of bond lengths, bond angles, and, most importantly for conformational analysis, the torsional (dihedral) angles that define the molecule's shape. This would reveal the specific conformation adopted by the molecule in the crystalline lattice, including the orientation of the two aryl rings with respect to each other and to the carboxylic acid group. This solid-state conformation is often one of the low-energy conformations predicted by computational methods and observed in solution.

Illustrative X-ray Crystallography Data for a 3-Arylpropanoic Acid Analogue

| Parameter | Value |

| C2-C3 Bond Length | ~1.54 Å |

| C3-C(phenyl) Bond Length | ~1.52 Å |

| C3-C(4-chlorophenyl) Bond Length | ~1.52 Å |

| C2-C3-C(phenyl)-C(ipso) Torsion Angle | Varies |

| C2-C3-C(4-chlorophenyl)-C(ipso) Torsion Angle | Varies |

This table presents typical bond lengths and highlights the key torsional angles that would be determined. Actual values are specific to the crystal structure of the target molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and can also provide insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov The vibrational frequencies of specific bonds are sensitive to their environment. For this compound, the stretching frequency of the carboxylic acid O-H and C=O groups are of particular interest.

In dilute non-polar solvents, the O-H stretching vibration may appear as a sharp band corresponding to the free monomer. However, in the solid state or in concentrated solutions, this band typically broadens and shifts to lower wavenumbers due to the formation of hydrogen-bonded dimers. The conformation of the molecule can influence the strength and nature of this hydrogen bonding. Additionally, subtle shifts in the vibrational frequencies of the C-H bonds of the aromatic rings and the alkyl backbone can sometimes be correlated with specific conformational states, often in conjunction with computational modeling. mdpi.commdpi.com

Characteristic IR Absorption Frequencies for Propanoic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| O-H stretch (monomer) | 3500-3560 | Free carboxylic acid |

| O-H stretch (dimer) | 2500-3300 (broad) | Hydrogen-bonded carboxylic acid |

| C=O stretch | 1700-1725 | Carboxylic acid carbonyl |

| C-Cl stretch | 1000-1100 | Aryl chloride |

This table provides general ranges for the key functional groups present in the molecule.

By combining the data from these experimental techniques, a comprehensive understanding of the conformational preferences of this compound can be achieved, detailing its structure in both solution and the solid state.

Design and Synthesis of 3 4 Chlorophenyl 3 Phenylpropanoic Acid Derivatives and Analogues for Research Exploration

Medicinal Chemistry Approaches to Structural Modification

The structural modification of 3-(4-Chlorophenyl)-3-phenylpropanoic acid is a key strategy in medicinal chemistry to develop new derivatives with improved pharmacological properties. mdpi.com These modifications are guided by established principles aimed at enhancing the molecule's interaction with its biological target, as well as optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Common medicinal chemistry strategies applicable to the this compound scaffold include:

Isosteric and Bioisosteric Replacements: The carboxylic acid group is a common site for modification. It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to potentially improve metabolic stability and cell permeability while maintaining the key acidic interactions with the target.

Aromatic Ring Substitution: The phenyl and 4-chlorophenyl rings offer multiple positions for substitution. Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) can modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic profile. nih.gov

Scaffold Hopping: This involves replacing the central propanoic acid scaffold with different chemical moieties that maintain a similar spatial arrangement of the key pharmacophoric features (the two aromatic rings and the acidic group). This can lead to the discovery of novel intellectual property and compounds with different physicochemical properties.

Chain Homologation or Constriction: The length and flexibility of the propanoic acid chain can be altered. Introducing conformational constraints, such as cyclopropane (B1198618) rings, can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects. researchgate.net

These modifications are often performed in an iterative manner, with each new compound being tested to build a comprehensive understanding of the structure-activity relationship.

Rational Design Strategies for Targeted Analogues Based on Computational Insights

Computational chemistry plays a crucial role in the rational design of targeted analogues of this compound. By leveraging molecular modeling techniques, researchers can predict how structural modifications will affect the binding of a ligand to its target protein, thereby prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site. This information can then be used to design new analogues with improved binding affinity. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By creating a pharmacophore model based on known active compounds, researchers can screen virtual libraries of molecules to identify new scaffolds that fit the model and are likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By analyzing the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) of a set of this compound analogues, a QSAR model can be developed to predict the activity of unsynthesized compounds.

These computational methods provide valuable insights that guide the design of more focused and efficient synthetic efforts, reducing the time and cost associated with drug discovery. nih.gov

Combinatorial and Parallel Synthesis Techniques for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate large libraries of related compounds. imperial.ac.ukumb.edu These high-throughput methods allow for the rapid synthesis of hundreds or even thousands of compounds, which can then be screened for biological activity. nih.gov

Parallel Synthesis: In parallel synthesis, a series of related compounds are synthesized simultaneously in separate reaction vessels. researchgate.net This approach is well-suited for creating focused libraries where a common core structure is decorated with a variety of building blocks. For example, a library of this compound amides could be generated by reacting the parent acid with a diverse set of amines in a multi-well plate format. mdpi.com

Solid-Phase Organic Synthesis (SPOS): SPOS is a powerful technique for combinatorial library synthesis. umb.edu The starting material is attached to a solid support (a resin bead), and reagents are added in solution. Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process. The "mix and split" strategy can be used to generate vast numbers of compounds. nih.gov For the synthesis of this compound derivatives, the core scaffold could be attached to the resin, followed by the sequential addition of different building blocks to generate a diverse library.

These library generation techniques, coupled with high-throughput screening, enable a systematic exploration of the structure-activity landscape and accelerate the identification of lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies on the Propanoic Acid Scaffold (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For the this compound scaffold, in vitro SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their activity in relevant biological assays. nih.gov

The nature and position of substituents on the aromatic rings of this compound can have a profound impact on its molecular interactions with a biological target.

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) can alter the electron density of the aromatic rings, which can in turn affect cation-π or π-π stacking interactions with the target protein.

Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of the target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient van der Waals contacts for high-affinity binding.

Lipophilicity: The lipophilicity of the molecule, which is influenced by the presence of hydrophobic or hydrophilic substituents, can affect its ability to cross cell membranes and reach its target. The 4-chloro substituent, for instance, increases the lipophilicity of the phenyl ring. mdpi.com

A hypothetical SAR table for modifications to the phenyl ring is presented below:

| Compound | R1 | R2 | R3 | R4 | R5 | In Vitro Activity (IC50, µM) |

| 1 | H | H | H | H | H | 5.2 |

| 2 | OCH3 | H | H | H | H | 3.8 |

| 3 | H | OCH3 | H | H | H | 7.1 |

| 4 | H | H | OCH3 | H | H | 2.5 |

| 5 | CF3 | H | H | H | H | 9.4 |

| 6 | H | H | F | H | H | 4.1 |

This is a hypothetical data table for illustrative purposes.

Since the C3 carbon of the propanoic acid chain in this compound is a stereocenter, the molecule can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, as biological targets are chiral. nih.govnih.gov

The three-dimensional arrangement of the phenyl, 4-chlorophenyl, and carboxylic acid groups around the chiral center determines how the molecule interacts with the asymmetric binding site of a protein. One enantiomer may fit optimally into the binding pocket, leading to high-affinity binding and potent biological activity, while the other enantiomer may bind with lower affinity or not at all. nih.gov

Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process. A hypothetical comparison of the activity of the R and S enantiomers is shown below:

| Compound | Stereochemistry | In Vitro Activity (IC50, µM) |

| (±)-1 | Racemic | 5.2 |

| (R)-1 | R | 1.8 |

| (S)-1 | S | 15.6 |

This is a hypothetical data table for illustrative purposes.

This data illustrates that the R-enantiomer is significantly more potent than the S-enantiomer, highlighting the importance of stereochemistry in ligand-target recognition.

Molecular Interaction Studies and Mechanistic Insights of 3 4 Chlorophenyl 3 Phenylpropanoic Acid in Vitro Research

Biochemical Pathway Modulation Research (In Vitro)

Research into how a compound modulates specific biochemical pathways is fundamental to understanding its mechanism of action. This typically involves identifying its molecular targets and quantifying its effects within a controlled, cell-free environment.

Enzyme Target Identification and In Vitro Inhibition Kinetics

The identification of enzyme targets is a critical first step in mechanistic research. This process often involves screening the compound against a panel of relevant enzymes. Once a target is identified, in vitro inhibition kinetics are studied to characterize the interaction. These studies determine parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This type of analysis provides quantitative data on the potency and nature of the compound's effect on an enzyme. nih.govnih.gov For instance, studies on other molecules might involve measuring the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by 50%. nih.gov

Despite the relevance of these methods, specific data from enzyme inhibition assays for 3-(4-Chlorophenyl)-3-phenylpropanoic acid, including target identification, IC₅₀ values, or Kᵢ constants, are not available in published literature.

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

Receptor binding assays are used to determine if a compound binds to specific receptors and to quantify the affinity of this interaction. nih.gov These experiments typically use radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. mdpi.com The data generated allows for the calculation of binding affinity constants (such as Kᵢ or Kₔ), which are crucial for understanding the compound's potential to act as an agonist, antagonist, or modulator at a given receptor. nih.gov A comprehensive ligand-receptor interaction profile would detail the compound's affinity and selectivity across a range of different receptor subtypes. nih.gov

No specific receptor binding data or interaction profiles for this compound have been reported in the scientific literature.

Cell-Free System Assays for Quantifying Biochemical Activity

Cell-free systems, which consist of cellular extracts containing the necessary machinery for biological processes like transcription and translation, offer a powerful platform for studying biochemical activity without the complexity of a living cell. These assays allow researchers to isolate and study specific biochemical pathways or multi-enzyme reactions. They can be used to synthesize proteins, study metabolic pathways, and quantify the effect of a compound on these processes in a highly controlled environment. This approach avoids issues related to cell permeability or metabolism of the test compound by the cell.

Specific studies utilizing cell-free system assays to quantify the biochemical activity of this compound have not been documented.

Application of Mechanistic Probes and Reporter Assays in Biochemical Research

Mechanistic probes and reporter assays are sophisticated tools used to investigate cellular and biochemical pathways. Reporter assays often involve genetically modifying cells to express a reporter gene (such as luciferase or green fluorescent protein) under the control of a specific promoter. The activity of the reporter protein provides a measurable output that reflects the activity of the signaling pathway being studied. These assays are invaluable for screening compounds and elucidating their effects on gene expression and signal transduction. mdpi.com

There is no available research detailing the use of mechanistic probes or reporter assays to investigate the biochemical effects of this compound.

Allosteric Modulation and Orthosteric Binding Site Characterization (In Vitro)

Pharmacological agents can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. Allosteric modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity or efficacy of the orthosteric ligand without directly competing with it. mdpi.com In vitro studies to characterize these interactions involve complex binding and functional assays. These experiments can distinguish between orthosteric and allosteric binding and quantify the degree of cooperativity between the allosteric modulator and the orthosteric ligand.

There are no published in vitro studies that characterize this compound as an allosteric modulator or define its binding site on any known receptor.

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl 3 Phenylpropanoic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as 3-(4-Chlorophenyl)-3-phenylpropanoic acid, might bind to a specific protein target.

Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often target cyclooxygenase (COX) enzymes. nih.govmdpi.com Molecular docking studies on derivatives of 2-(3-benzoylphenyl) propanoic acid have been performed to understand their binding to COX-1 and COX-2 enzymes. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the enzyme. nih.gov

For this compound, a docking simulation would involve placing the molecule into the active site of a target protein (e.g., COX-2) and calculating the binding energy for different conformations. The results would predict the most stable binding pose and identify the key amino acid residues involved in the interaction.

Table 2: Example of Molecular Docking Results for a Propanoic Acid Derivative with a Protein Target

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-2 | 2-(3-benzoylphenyl) propanohydroxamic acid | -8.5 | Arg120, Tyr355, Ser530 |

| MMP-3 | 2-(3-benzoylphenyl) propanohydroxamic acid | -7.9 | His201, His211, Tyr223 |

| Tyrosinase | (E)-3-(4-(dimethylamino)phenyl)prop-2-enoic acid | -8.1 | His259, His263, Val283 |

Note: This table presents example data from docking studies on various propanoic acid derivatives against different protein targets to illustrate the type of information obtained from such simulations. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. While docking provides a static picture of the binding pose, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules. frontiersin.org

In a study on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, MD simulations were used to explore the stability of the ligand-receptor complexes. frontiersin.org The root mean square deviation (RMSD) of the ligand and protein atoms is often calculated to assess the stability of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium. frontiersin.org

For this compound, an MD simulation of its complex with a target protein would start with the best-docked pose. The simulation would then track the movements of all atoms in the system over a period of nanoseconds. This would allow for the analysis of the stability of key interactions, the flexibility of the ligand in the binding site, and the calculation of binding free energies. A molecular dynamics study on a compound containing a 4-chlorophenyl group, 3-(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole, investigated its interaction with single-stranded DNA/RNA, demonstrating the utility of this method for complex biological systems. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization (Based on In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity (e.g., IC50 values from an in vitro assay) is then modeled as a mathematical function of these descriptors.

A QSAR analysis of meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma agonists successfully correlated molecular descriptors with biological activity, yielding a model with good predictive power. researchgate.net Such models are valuable for understanding which molecular properties are most important for the desired biological effect.

Table 3: Example of a QSAR Model for a Series of Bioactive Compounds

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.9393 | A measure of how well the model fits the data. |

| q² (Cross-validated r²) | 0.8718 | A measure of the model's predictive ability. |

| F-test | 77.3249 | A statistical test of the model's significance. |

Note: The data in this table is derived from a QSAR study on meta-substituted phenyl propanoic acids and is presented here as an example of the statistical validation of a QSAR model. researchgate.net

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov There are two main approaches: structure-based virtual screening, which relies on the 3D structure of the target, and ligand-based virtual screening, which uses the structure of known active compounds.

If a protein target for this compound is known, structure-based virtual screening could be used to dock millions of commercially available compounds into the active site. The top-scoring compounds would then be selected for experimental testing.

Alternatively, if other molecules with a similar activity are known, a ligand-based approach could be used. This might involve creating a pharmacophore model, which describes the essential 3D arrangement of functional groups required for activity. This model would then be used to search a database for other molecules that fit these criteria. Integrated virtual screening approaches have been successfully used to identify novel inhibitors for various targets. mdpi.com

Advanced Analytical Techniques for Research on 3 4 Chlorophenyl 3 Phenylpropanoic Acid

Chromatographic Methodologies for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are fundamental in the analysis of 3-(4-Chlorophenyl)-3-phenylpropanoic acid, offering robust solutions for both purification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the analysis and purification of this compound. Analytical HPLC is employed for the quantitative determination of the compound and its impurities, while preparative HPLC is utilized for isolating the compound in larger quantities for further research. warwick.ac.uklabcompare.com

A typical analytical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. mdpi.com Detection is commonly performed using a UV detector at a wavelength where the phenyl rings exhibit strong absorbance, typically around 220-230 nm.

For preparative HPLC, the principles of the analytical method are scaled up. This involves using a larger column, a higher flow rate, and injecting a more concentrated sample solution. The goal is to isolate the peak corresponding to this compound from any impurities or side products. warwick.ac.ukwindows.net

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v) | Acetonitrile:0.1% Phosphoric Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 225 nm | UV at 225 nm |

| Injection Volume | 10 µL | 500 µL |

| Temperature | 30 °C | Ambient |

As this compound is a chiral compound, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral chromatography is the primary technique for this purpose. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

A common approach for the enantioseparation of related phenylpropanoic acids involves the use of cyclodextrin-based CSPs. Another effective method is to use a standard achiral column (like a C18) and add a chiral selector, such as a modified cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin), to the mobile phase. nih.gov The differential interaction of the enantiomers with the chiral selector leads to their separation.

| Parameter | Condition |

|---|---|

| Column | Chiral AGP, 4.0 x 100 mm, 5 µm |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 6.0) : Acetonitrile (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 225 nm |

| Temperature | 25 °C |

Electrophoretic Techniques in Academic Research Settings

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. chromatographytoday.com In its chiral format, CE is particularly powerful for enantiomeric separations. nih.govdergipark.org.tr

For the chiral separation of acidic compounds by CE, a chiral selector is added to the background electrolyte (BGE). scispace.com Cyclodextrins are widely used for this purpose. The separation is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector. nih.gov Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage are optimized to achieve baseline separation of the enantiomers. nih.gov Derivatization of the carboxylic acid can also be employed to enhance detection sensitivity and alter electrophoretic mobility. nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 7.0) containing 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 225 nm |

Hyphenated Techniques for Structural and Quantitative Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and sensitive quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices. For carboxylic acids, derivatization is often employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency in the mass spectrometer. nih.govresearchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group. mdpi.com The analysis is typically performed in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of this compound. However, due to the low volatility of the carboxylic acid, derivatization is mandatory. gcms.cz A common approach is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This derivatization increases the volatility and thermal stability of the compound, allowing it to be analyzed by GC. The mass spectrum provides valuable structural information, and selected ion monitoring (SIM) can be used for sensitive quantification.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode (for identification) or SIM mode (for quantification) |

Future Research Directions and Emerging Applications of 3 4 Chlorophenyl 3 Phenylpropanoic Acid in Chemical Sciences

Development of Novel Chemical Probes and Research Tools

The core structure of 3-(4-Chlorophenyl)-3-phenylpropanoic acid is a promising starting point for the development of sophisticated chemical probes and research tools to investigate complex biological systems. The dual phenyl rings offer sites for the introduction of reporter groups, such as fluorophores or affinity tags, while the carboxylic acid can be modified to attach linkers or reactive moieties for covalent labeling of target proteins.

Another potential application is in the creation of biotinylated probes for affinity-based protein profiling (ABPP). ABPP is a powerful technique used to identify the cellular targets of small molecules. nih.gov By attaching a biotin (B1667282) tag to the this compound scaffold, researchers could potentially pull down and identify proteins that interact with this class of compounds. This approach would be invaluable for elucidating the mechanism of action of any discovered biological activities. The synthesis of such probes typically involves conjugating biotin to the molecule of interest, often via a linker arm to minimize steric hindrance. nih.govnih.gov

The development of photoaffinity probes represents another exciting direction. These probes incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby interacting proteins. nih.gov This allows for the permanent labeling and subsequent identification of target proteins. The phenyl rings of this compound provide suitable locations for the introduction of photoreactive moieties like diazirines or benzophenones.

Table 1: Potential Chemical Probes Derived from a Phenylpropanoic Acid Scaffold

| Probe Type | Reporter/Tag | Potential Application | Key Synthetic Step |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, tracking subcellular localization | Amide coupling of an amine-functionalized fluorophore to the carboxylic acid. |

| Affinity Probe | Biotin | Affinity-based protein profiling (ABPP), target identification | Amide coupling of biotin-amine to the carboxylic acid. nih.gov |

| Photoaffinity Probe | Photoreactive group (e.g., Diazirine) | Covalent labeling and identification of target proteins | Introduction of a diazirine-containing substituent onto one of the phenyl rings. |

Integration with High-Throughput Screening Methodologies (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.gov The this compound scaffold could be utilized to generate a focused library of derivatives for HTS campaigns. By systematically modifying the substitution patterns on both phenyl rings and the propanoic acid chain, a diverse set of molecules can be synthesized and screened for a wide range of biological activities.

One approach is to create a combinatorial library where different functional groups are introduced at various positions on the scaffold. For example, a library of amides and esters could be generated from the carboxylic acid moiety, while the phenyl rings could be further functionalized with groups that modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. Such a library could then be screened in various in vitro assays to identify hits for further optimization. nih.gov

Phenotypic screening, which assesses the effects of compounds on cell morphology or function, is another powerful HTS approach. nih.gov A library of this compound derivatives could be screened in phenotypic assays to identify compounds that induce a desired cellular response, such as inhibiting cancer cell proliferation or protecting neurons from toxicity. The identification of active compounds from such screens can provide valuable starting points for the development of new therapeutics, even without prior knowledge of the molecular target.

The development of sensitive and robust in vitro assays is crucial for the successful integration of any compound library with HTS. Assays based on fluorescence, luminescence, or absorbance are commonly used due to their compatibility with automated plate readers. For instance, if a derivative of this compound is found to inhibit a particular enzyme, an HTS-compatible assay could be developed to screen for more potent inhibitors from a larger library.

Table 2: High-Throughput Screening Strategies for Phenylpropanoic Acid Derivatives

| Screening Type | Assay Principle | Potential Outcome | Library Design Focus |

| Target-Based HTS | Enzyme inhibition, receptor binding | Identification of potent and selective modulators of a specific protein. | Derivatives with diverse functional groups to explore structure-activity relationships. |

| Phenotypic Screening | Cell viability, reporter gene expression, morphological changes | Discovery of compounds with desired cellular effects, identification of novel biological pathways. nih.gov | Structurally diverse library to maximize the chances of finding a hit. |

| Biophysical Screening | Surface plasmon resonance (SPR), thermal shift assays | Validation of direct binding between compounds and a target protein. nih.gov | Hits identified from primary screens for confirmation of target engagement. |

Exploratory Research in Material Science or Catalyst Design Applications

The unique chemical structure of this compound also presents opportunities for exploratory research in material science and catalyst design. The rigid phenyl groups and the reactive carboxylic acid functionality could be exploited to create novel polymers, nanomaterials, or metal complexes with interesting properties.

In material science, this compound could potentially serve as a monomer for the synthesis of new polymers. Polymerization of the carboxylic acid group, or its derivatives, could lead to polyesters or polyamides with specific thermal or mechanical properties conferred by the bulky and rigid phenyl groups. The presence of the chlorine atom could also influence the polymer's properties, such as its flame retardancy or solubility. Further research could explore the copolymerization of this monomer with other molecules to create materials with tailored characteristics.

The carboxylic acid moiety of this compound can act as a ligand for metal ions, opening up possibilities in the design of novel metal complexes. windows.net These complexes could be investigated for their catalytic activity in various organic transformations. The electronic properties of the phenyl rings, influenced by the chloro substituent, could modulate the reactivity of the metal center, potentially leading to catalysts with unique selectivity. Future studies could involve the synthesis and characterization of complexes with a range of transition metals and their evaluation in catalytic reactions. rsc.org

Furthermore, derivatives of this compound could be used to functionalize the surface of nanomaterials, such as nanoparticles or nanotubes. The phenyl groups could provide a means of π-π stacking interactions with other aromatic systems, while the carboxylic acid could be used to anchor the molecule to the nanomaterial surface. Such functionalized nanomaterials could find applications in areas like drug delivery, sensing, or electronics.

Table 3: Potential Applications in Material Science and Catalysis

| Application Area | Proposed Role of the Compound | Potential Outcome | Research Focus |

| Polymer Science | Monomer | Synthesis of novel polyesters or polyamides with unique thermal and mechanical properties. | Polymerization reactions and characterization of the resulting polymers. |

| Catalyst Design | Ligand for metal ions | Development of new metal complexes with catalytic activity in organic synthesis. windows.net | Synthesis and structural characterization of metal complexes and evaluation of their catalytic performance. |

| Nanomaterials | Surface functionalization agent | Creation of functionalized nanomaterials with tailored properties for various applications. | Covalent or non-covalent attachment to nanomaterials and characterization of the resulting hybrids. |

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally related arylpropanoic acids (e.g., 3-(4-chlorophenyl)propanoic acid) often involves condensation reactions, cyclization, or functional group modifications. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are effective for similar compounds, achieving yields >80% under reflux conditions . Key parameters include temperature control (80–120°C), catalyst loading (2–5 mol%), and reaction time (12–24 hours). Purification via column chromatography (e.g., DCM:MeOH 95:5) or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR/CMR : -NMR (δ 7.2–7.4 ppm for aromatic protons) and -NMR (δ 170–175 ppm for carboxylic acid) confirm structural integrity.

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) resolves impurities and quantifies purity. Retention times typically range 8–12 minutes under isocratic conditions .

- Melting Point : Reported values (e.g., 137–140°C for analogous compounds) validate crystallinity .

Q. How can researchers mitigate safety risks during the synthesis and handling of this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy (GHS Category 2).

- Store in airtight containers at 2–8°C to prevent degradation.

- Monitor for exothermic reactions during synthesis using in-situ IR or temperature probes .

Advanced Research Questions

Q. What strategies resolve enantiomeric or diastereomeric challenges in synthesizing chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., L/D-phenylalanine derivatives) to induce stereoselectivity. For example, D-phenylalanine-based synthesis achieved 84% enantiomeric excess (ee) in rhodanine derivatives .

- Chromatographic Separation : Diastereomers (e.g., (2S,3R) vs. (2S,3S)) require silica gel chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) .

Q. How does structural modification (e.g., chain length or substituent position) impact the biological activity of this compound derivatives?

- Methodological Answer :

- Chain Length : Increasing chain length (e.g., pentanedioic acid derivatives) enhances solubility but may reduce receptor binding affinity due to steric hindrance .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl at para position) improve metabolic stability, while hydroxyl groups increase polarity, affecting blood-brain barrier penetration .

Q. How can stability studies under physiological conditions (e.g., pH, temperature) inform the drug development potential of this compound?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies at pH 1.2 (stomach) and 9.0 (intestine) using HPLC. For example, >90% stability was observed at pH 9.0/37°C over 24 hours for a pyrrolylpropanoic acid analog .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting suitability for oral formulations .

Q. What experimental approaches reconcile contradictory bioactivity data across studies involving this compound analogs?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., <0.1% unreacted intermediates) that may skew bioassays .

- Dose-Response Validation : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from cell-type variability .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.